1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride
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Overview
Description
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methoxy groups at positions 3 and 5 of the thiazole ring, an ethanamine group at position 4, and a hydrochloride salt form. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Introduction of Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of Ethanamine Group: The ethanamine group can be introduced by reacting the thiazole derivative with ethylamine or other suitable amines.
Formation of Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the corresponding thiazole derivative and ethanamine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Oxidized thiazole derivatives
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Hydrolysis: Thiazole derivatives and ethanamine
Scientific Research Applications
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their therapeutic potentials, including antioxidant, antibacterial, antifungal, and anticancer activities.
Biology: The compound can be used as a biochemical probe to study various biological processes and pathways.
Agriculture: Thiazole derivatives are used as agrochemicals for their pesticidal and herbicidal properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparison with Similar Compounds
1-(3,5-Dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride can be compared with other thiazole derivatives such as:
1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride: This compound has a similar structure but with a methyl group instead of methoxy groups.
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanamine: This compound has two methyl groups at positions 2 and 5 of the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S.ClH/c1-4(8)5-6(10-2)9-12-7(5)11-3;/h4H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKZHGBEYKDDGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(SN=C1OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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